molecular formula C22H19FN2O2 B11166496 N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide

N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide

Cat. No.: B11166496
M. Wt: 362.4 g/mol
InChI Key: XRXLVYQWWZTNMN-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a fluorophenyl group, and an acetylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with 4-fluorophenylacetic acid under appropriate conditions to form the corresponding amide.

    Acetylation: The amide is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.

    Coupling with Benzoyl Chloride: The acetylated intermediate is coupled with benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-benzyl-2-[[2-(4-fluorophenyl)acetyl]amino]benzamide

InChI

InChI=1S/C22H19FN2O2/c23-18-12-10-16(11-13-18)14-21(26)25-20-9-5-4-8-19(20)22(27)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,27)(H,25,26)

InChI Key

XRXLVYQWWZTNMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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